tert-Butyl N-[2-(1,2,3,4-tetrahydroisoquinolin-3-yl)ethyl]carbamate
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Overview
Description
tert-Butyl N-[2-(1,2,3,4-tetrahydroisoquinolin-3-yl)ethyl]carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a tetrahydroisoquinoline moiety, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-[2-(1,2,3,4-tetrahydroisoquinolin-3-yl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable tetrahydroisoquinoline derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamate can be reacted with aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[2-(1,2,3,4-tetrahydroisoquinolin-3-yl)ethyl]carbamate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted carbamates.
Scientific Research Applications
tert-Butyl N-[2-(1,2,3,4-tetrahydroisoquinolin-3-yl)ethyl]carbamate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound can be used in studies related to enzyme inhibition and protein modification.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl N-[2-(1,2,3,4-tetrahydroisoquinolin-3-yl)ethyl]carbamate involves its interaction with specific molecular targets and pathways. The carbamate functional group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The tetrahydroisoquinoline moiety may also interact with various biological receptors, contributing to the compound’s overall biological effects.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- tert-Butyl N-(1,2,3,4-tetrahydroisoquinolin-4-yl)carbamate
- tert-Butyl N-(2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl)carbamate
Uniqueness
tert-Butyl N-[2-(1,2,3,4-tetrahydroisoquinolin-3-yl)ethyl]carbamate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
Properties
CAS No. |
1461708-95-1 |
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Molecular Formula |
C16H24N2O2 |
Molecular Weight |
276.37 g/mol |
IUPAC Name |
tert-butyl N-[2-(1,2,3,4-tetrahydroisoquinolin-3-yl)ethyl]carbamate |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)17-9-8-14-10-12-6-4-5-7-13(12)11-18-14/h4-7,14,18H,8-11H2,1-3H3,(H,17,19) |
InChI Key |
CNAKHJPYSUZKTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1CC2=CC=CC=C2CN1 |
Origin of Product |
United States |
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